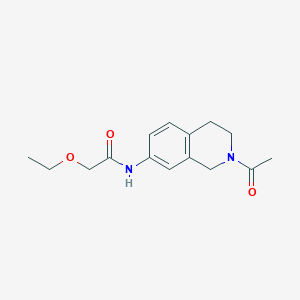

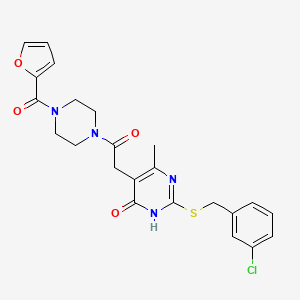

![molecular formula C8H8N4S2 B2954115 N-[4-(3-噻吩基)-1,3-噻唑-2-基]胍 CAS No. 760903-26-2](/img/structure/B2954115.png)

N-[4-(3-噻吩基)-1,3-噻唑-2-基]胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antimicrobial Agents

Thiazole derivatives, including N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine, have been extensively studied for their antimicrobial properties. They are known to be effective against a range of microbial pathogens. For instance, 1,3,4-thiadiazole derivatives have shown potent activity against E. coli, B. mycoides, and C. albicans . This suggests that our compound of interest could potentially be developed into new antimicrobial drugs that help combat antibiotic-resistant bacteria and other harmful microorganisms.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. Modifications of thiazole-based compounds have led to molecules with potent antitumor activities . The structural features of thiazoles, including the compound , make them suitable candidates for drug design and discovery in oncology, offering hope for new therapeutic options for various cancers.

Anti-Inflammatory Drugs

The anti-inflammatory activity of thiazole derivatives is another significant area of application. These compounds have been observed to exhibit high activity, especially when the phenyl derivatives are unsubstituted . This property can be harnessed to develop new anti-inflammatory medications that could be used to treat chronic inflammatory diseases.

Antioxidant Properties

Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some of these compounds have shown potent antioxidant activity, which is crucial in protecting the body from oxidative stress and related diseases . The compound N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine could be explored further for its potential as an antioxidant agent.

Neuroprotective and Anticonvulsant Effects

Thiazole compounds have been associated with neuroprotective and anticonvulsant effects. These effects are highly beneficial in the treatment of neurological disorders such as Alzheimer’s disease and epilepsy . Research into the applications of our compound in this field could lead to the development of new drugs that help manage these conditions.

Agrochemical Applications

Beyond pharmaceuticals, thiazole derivatives find applications in agrochemicals. They are used in the synthesis of compounds that act as fungicides, herbicides, and insecticides . The structural versatility of thiazoles, including N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine, makes them suitable for creating a variety of agrochemicals that can help improve crop protection and yield.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .

Mode of Action

It’s worth noting that guanethidine, a compound with a similar guanidine group, acts by inhibiting or interfering with the release and/or distribution of norepinephrine (ne), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

未来方向

属性

IUPAC Name |

2-(4-thiophen-3-yl-1,3-thiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S2/c9-7(10)12-8-11-6(4-14-8)5-1-2-13-3-5/h1-4H,(H4,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRPCAKURPEDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC(=N2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-thienyl)-1,3-thiazol-2-yl]guanidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)

![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-3,5-dimethylaniline](/img/structure/B2954036.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)

![2-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)amino]-N,3,3-trimethylbutanamide](/img/structure/B2954040.png)

![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2954046.png)

![N-(4-chlorobenzyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954050.png)